4,4,4-Trifluoro-2-[2-(4-fluorophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione
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Overview
Description
4,4,4-Trifluoro-2-[2-(4-fluorophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione is a synthetic organic compound characterized by the presence of trifluoromethyl and fluorophenyl groups
Preparation Methods
The synthesis of 4,4,4-Trifluoro-2-[2-(4-fluorophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione typically involves the reaction of 4-fluorophenylhydrazine with 4,4,4-trifluoro-1-phenylbutane-1,3-dione under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4,4-Trifluoro-2-[2-(4-fluorophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-2-[2-(4-fluorophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
When compared to similar compounds, 4,4,4-Trifluoro-2-[2-(4-fluorophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione stands out due to its unique combination of trifluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties. Similar compounds include:
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Shares structural similarities but lacks the hydrazone linkage.
4,4,4-Trifluoro-2-phenylbutanoic acid: Similar trifluoromethyl group but different functional groups and properties.
Properties
Molecular Formula |
C16H10F4N2O2 |
---|---|
Molecular Weight |
338.26 g/mol |
IUPAC Name |
(Z)-1,1,1-trifluoro-3-[(4-fluorophenyl)diazenyl]-4-hydroxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C16H10F4N2O2/c17-11-6-8-12(9-7-11)21-22-13(15(24)16(18,19)20)14(23)10-4-2-1-3-5-10/h1-9,23H/b14-13-,22-21? |
InChI Key |
UNUDSWIFTWRIHO-RYKSVOKISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)C(F)(F)F)/N=NC2=CC=C(C=C2)F)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C(F)(F)F)N=NC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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